molecular formula C16H20O3 B1274965 5-(1-Adamantyl)-2-methyl-3-furoic acid CAS No. 669701-31-9

5-(1-Adamantyl)-2-methyl-3-furoic acid

Cat. No.: B1274965
CAS No.: 669701-31-9
M. Wt: 260.33 g/mol
InChI Key: MZLWBWYJWTUSEU-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2-methyl-3-furoic acid: is a synthetic organic compound that features a unique adamantyl group attached to a furoic acid moiety The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Adamantyl)-2-methyl-3-furoic acid typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, a polycyclic hydrocarbon.

    Functionalization: Adamantane is first functionalized to introduce a carboxylic acid group, forming 1-adamantylacetic acid.

    Formation of Furoic Acid Moiety: The furoic acid moiety is introduced through a series of reactions involving the formation of a furan ring and subsequent substitution reactions.

    Final Coupling: The adamantyl group is then coupled with the furoic acid moiety under specific reaction conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution Products: Various substituted adamantyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions due to its unique structure.

Biology:

    Antimicrobial Activity: Some derivatives of the compound have shown potential antimicrobial properties.

    Anti-inflammatory Activity: Research has indicated potential anti-inflammatory effects.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

Industry:

    Materials Science: The rigid adamantyl group imparts desirable properties to materials, making the compound useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-2-methyl-3-furoic acid involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The furoic acid moiety may also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    1-Adamantylacetic acid: Shares the adamantyl group but lacks the furoic acid moiety.

    5-(1-Adamantyl)-1,3,4-thiadiazole derivatives: Similar in structure but contain a thiadiazole ring instead of a furan ring.

Uniqueness:

    Structural Rigidness: The adamantyl group provides exceptional rigidity and stability.

    Functional Diversity: The combination of the adamantyl group with the furoic acid moiety offers unique chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

5-(1-adamantyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-9-13(15(17)18)5-14(19-9)16-6-10-2-11(7-16)4-12(3-10)8-16/h5,10-12H,2-4,6-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLWBWYJWTUSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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